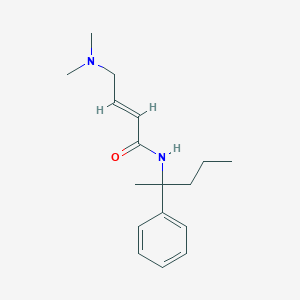

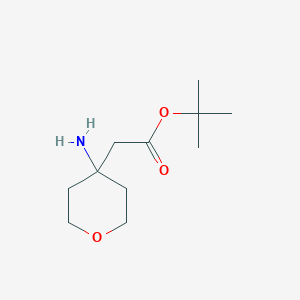

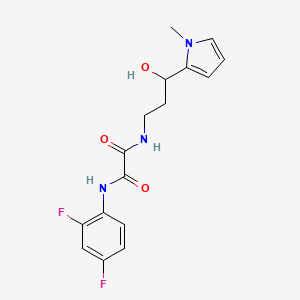

![molecular formula C9H7ClF3N3S B2528323 4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 955976-93-9](/img/structure/B2528323.png)

4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole" is a multifaceted molecule that incorporates several functional groups and heterocyclic structures. It is related to various research compounds that have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles involves a four-step process that includes the Paal-Knorr method for pyrrole ring formation and chloroacylation followed by heterocyclization for thiazole ring formation . Similarly, the synthesis of 3,5-dimethyl-1H-pyrazole derivatives involves the treatment with ethylchloroacetate and subsequent reactions to introduce various nitrogen and sulfur-containing heterocycles .

Molecular Structure Analysis

The molecular structure and spectroscopic data of related compounds have been obtained using quantum chemical calculations and Density Functional Theory (DFT). For example, the molecular structure of a pyrazoline derivative has been optimized, and its vibrational spectra have been recorded and analyzed . Additionally, the structure of fluorinated analogs of tris(pyrazol-1-yl)methane has been confirmed by X-ray diffraction (XRD) methods .

Chemical Reactions Analysis

Chemical reactions involving related compounds can lead to complex mixtures and unexpected products. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation, as confirmed by HPLC/MS and X-ray analysis . The reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform also leads to a complex mixture, with the main components being various fluorinated analogs of tris(pyrazol-1-yl)methane .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied using various spectroscopic and computational methods. The electronic, NMR, vibrational, and structural properties of a new pyrazoline derivative have been reported using Gaussian 09 and VEDA 4 programs, including potential energy distribution, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies . Molecular docking and quantum chemical calculations have been used to predict the biological effects of these compounds, with molecular parameters such as bond lengths and angles, molecular electrostatic potential, and intramolecular charge transfer being calculated .

Scientific Research Applications

Heterocyclic Compound Synthesis

The reactivity of certain pyrazoline and thiazole derivatives makes them valuable as building blocks for synthesizing various classes of heterocyclic compounds. For example, compounds similar to the specified chemical have been utilized in creating pyrazolo-imidazoles, thiazoles, and other heterocycles. These syntheses leverage the unique reactivity of these scaffolds to facilitate mild reaction conditions, enabling the generation of versatile heterocyclic structures from a wide range of precursors. Such methodologies are instrumental in developing new materials and biologically active molecules (Gomaa & Ali, 2020).

Biological and Medicinal Applications

Trifluoromethylpyrazoles, closely related to the compound , have garnered attention for their anti-inflammatory and antibacterial properties. The placement of the trifluoromethyl group, particularly on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds. This underscores the importance of structural modification in designing new therapeutic agents with enhanced efficacy and reduced side effects (Kaur, Kumar, & Gupta, 2015).

Chemical Transformations and Functionalizations

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles highlight the versatility of similar compounds in chemical synthesis. These transformations are crucial for creating molecules with diverse chemical and biological properties, leading to the discovery of new pharmacophores and the exploration of their potential therapeutic applications. Such synthetic strategies are valuable in the pharmaceutical industry for drug development and other applications requiring functionalized heterocycles (Abdurakhmanova et al., 2018).

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern technique that accelerates the preparation of azaheterocyclic systems, including pyrazoles and thiazoles, showcasing the efficiency of using advanced methods to synthesize complex molecules. This technique offers advantages such as reduced reaction times and improved yields, demonstrating the evolving landscape of chemical synthesis where such compounds play a key role (Sakhuja, Panda, & Bajaj, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3N3S/c1-5-2-7(9(11,12)13)16(15-5)8-14-6(3-10)4-17-8/h2,4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVYQNOCNZSLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

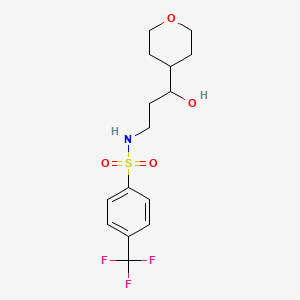

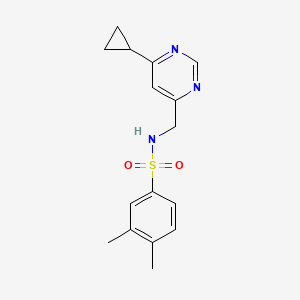

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)

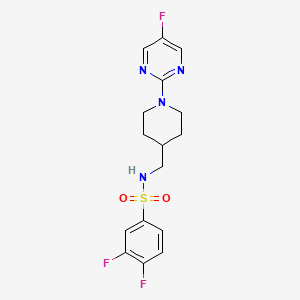

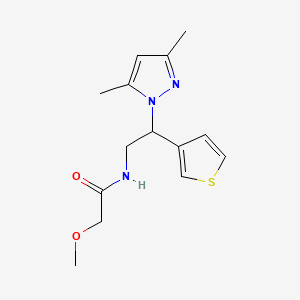

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)

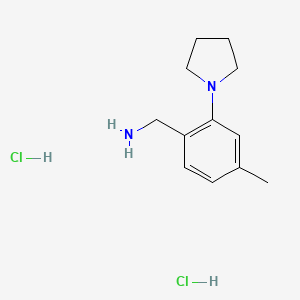

![5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2528248.png)

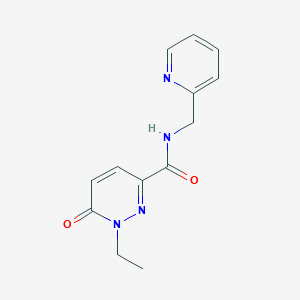

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2528254.png)

![(Z)-5,6-dichloro-N-(1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethylidene)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-amine](/img/structure/B2528261.png)